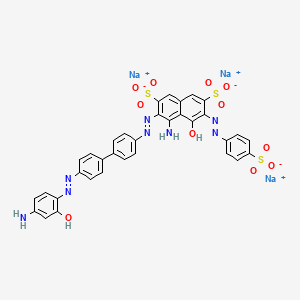

4-Amino-3-4'-(4-amino-2-hydroxyphenyl)azo1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2, 7-disulphonate (sodium salt)

Beschreibung

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.

Eigenschaften

CAS-Nummer |

83968-66-5 |

|---|---|

Molekularformel |

C34H23N8Na3O11S3 |

Molekulargewicht |

884.8 g/mol |

IUPAC-Name |

trisodium;4-amino-3-[[4-[4-[(4-amino-2-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H26N8O11S3.3Na/c35-21-5-14-26(27(43)17-21)40-37-22-6-1-18(2-7-22)19-3-8-23(9-4-19)38-41-32-28(55(48,49)50)15-20-16-29(56(51,52)53)33(34(44)30(20)31(32)36)42-39-24-10-12-25(13-11-24)54(45,46)47;;;/h1-17,43-44H,35-36H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |

InChI-Schlüssel |

JETJMEZGMURXPT-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)O.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-2-hydroxyphenyl, followed by coupling with biphenyl derivatives and further diazotization and coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

Biology: Employed in histological staining to visualize cellular components.

Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

Industry: Widely used in the textile and printing industries for dyeing fabrics and inks.

Wirkmechanismus

The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo bonds in the molecule can be excited by light, leading to the generation of reactive oxygen species that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can target and destroy cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-2-hydroxyphenylazo benzene sulfonate

- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

- 4-Amino-2-hydroxy-1,1’-biphenyl-4-ylazo benzene sulfonate

Uniqueness

Compared to similar compounds, 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) stands out due to its higher stability and intense coloration. Its unique structure allows for multiple functionalizations, making it versatile for various applications in different fields .

Biologische Aktivität

Overview of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textiles, food, and other industries. Their stability and vibrant colors make them popular; however, their persistence in the environment raises concerns about toxicity and ecological impact.

- Biodegradation : Azo dyes can undergo reductive cleavage of the azo bond by microorganisms, leading to decolorization. This process is facilitated by enzymes such as azoreductases found in various bacterial species.

- Toxicity Reduction : The breakdown products of azo dyes often exhibit reduced toxicity compared to the parent compounds. For instance, studies have shown that the biodegradation of azo dyes by bacteria like Pseudomonas species results in non-toxic metabolites .

1. Decolorization by Bacterial Strains

Research has demonstrated that certain bacterial strains, such as Bacillus sp. and Escherichia coli, can effectively decolorize various azo dyes, including those similar to the compound . For example:

- Bacillus sp. strain AK1 has shown promising results in decolorizing sulfonated azo dyes under aerobic conditions .

- E. coli DH5α exhibited rapid decolorization of basic azo dyes, with a significant reduction observed within two hours of incubation .

2. Enzymatic Degradation

Studies have highlighted the role of immobilized laccase enzymes in the transformation and decolorization pathways of azo dyes like Acid Red 27. The enzymatic activity enhances dye degradation efficiency through oxidative mechanisms .

Research Findings

| Study | Organism | Azo Dye | Decolorization Efficiency | Mechanism |

|---|---|---|---|---|

| Anjaneya et al. (2011) | Bacillus sp. | Metanil Yellow | >90% after 48 hours | Aerobic biodegradation |

| Chhabra et al. (2015) | Laccase Enzyme | Acid Red 27 | 85% after 24 hours | Oxidative transformation |

| Kong et al. (2014) | Activated Carbon Fiber System | Congo Red | Enhanced mineralization observed | Radical-induced decolorization |

Environmental Implications

The biological activity of this compound is crucial for its application in wastewater treatment processes. The ability of specific microorganisms to degrade azo dyes can be harnessed for bioremediation efforts aimed at reducing pollution from dye-laden industrial effluents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.